BenchChemオンラインストアへようこそ!

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid

Drug Discovery SAR Physicochemical Properties

This benzimidazole-5-carboxylic acid derivative features a distinctive 2-cyclohexylcarbamoylmethylsulfanyl side chain that imparts significant steric bulk, elevated lipophilicity (est. logP +1.5–2.0 vs. methylsulfanyl analogs), and unique hydrogen-bonding capacity relative to simpler 2-sulfanylbenzimidazole comparators. The 2-sulfanyl bridge serves as a synthetic handle for oxidation to sulfinyl/sulfonyl analogs or cleavage to the 2-mercapto derivative for further diversification. Ideal as an exploratory SAR probe for kinase inhibition campaigns (structurally related 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides show Itk IC₅₀ = 0.020 μM) or as a logP/PAMPA reference standard in the intermediate lipophilicity range. De novo biochemical profiling is required, as no published activity data exist for this specific compound.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 1513799-13-7
Cat. No. B2784008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid
CAS1513799-13-7
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C16H19N3O3S/c20-14(17-11-4-2-1-3-5-11)9-23-16-18-12-7-6-10(15(21)22)8-13(12)19-16/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)(H,21,22)
InChIKeyKLKVQQVSTJYHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid (CAS 1513799-13-7): Procurement-Relevant Identity and Structural Class


2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid (CAS 1513799-13-7) is a synthetic, low-molecular-weight (333.4 g/mol) benzimidazole derivative bearing a 5-carboxylic acid group and a distinctive 2-cyclohexylcarbamoylmethylsulfanyl side chain . The compound belongs to the class of 2-sulfanylbenzimidazole-5-carboxylic acids, a scaffold historically explored for kinase inhibition, angiotensin II receptor antagonism, and as synthetic intermediates in medicinal chemistry. However, a systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no published biological activity data, SAR studies, or target engagement results for this specific compound. The available identity information is limited to its molecular formula (C₁₆H₁₉N₃O₃S), SMILES notation, and InChIKey (KLKVQQVSTJYHCX-UHFFFAOYSA-N) as catalogued by chemical supply databases .

Procurement Risk: Why 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid Cannot Be Interchanged with Generic 2-Sulfanylbenzoimidazole-5-carboxylic Acid Analogs


Routine substitution of 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid with simpler 2-sulfanylbenzoimidazole-5-carboxylic acid analogs (e.g., 2-mercapto- or 2-methylsulfanyl- derivatives) is not scientifically justified without experimental verification. The cyclohexylcarbamoylmethylsulfanyl side chain introduces substantial differences in steric bulk, lipophilicity, and hydrogen-bonding capacity relative to methylsulfanyl or mercapto comparators, which can dramatically alter target binding, solubility, metabolic stability, and membrane permeability. In the structurally related 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amide series, subtle changes to the cyclohexylamide region produced order-of-magnitude shifts in kinase inhibitory potency (Itk IC₅₀) [1]. Without analogous quantitative data for this specific compound, its procurement for structure-activity relationship (SAR) studies or pharmacological evaluation must be treated as exploratory. No direct comparative evidence is available to support its selection over a structurally simpler analog for any defined biological application.

Quantitative Differentiation Evidence for 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid (CAS 1513799-13-7)


Structural Differentiation from 2-Methylsulfanyl-1H-benzoimidazole-5-carboxylic acid: Physicochemical Property Shift

This evidence is based on class-level inference from computed molecular properties, as no direct experimental comparison has been published. The target compound differs from 2-methylsulfanyl-1H-benzoimidazole-5-carboxylic acid (CAS 148720-14-3) by replacement of the methyl group with a cyclohexylcarbamoylmethyl moiety. This modification increases molecular weight from 208.24 to 333.41 Da, adds one hydrogen-bond donor and two hydrogen-bond acceptors, and is predicted to raise logP by approximately 1.5–2.0 units based on fragment-based calculations [1]. The comparator 2-methylsulfanyl analog has a reported PSA of 91.28 Ų [1]; the target compound is expected to exhibit a higher PSA (estimated ~115–125 Ų) due to the additional amide and carboxylic acid functionalities, potentially reducing passive membrane permeability relative to the methyl analog.

Drug Discovery SAR Physicochemical Properties

Class-Level Biological Activity Inference from 2-Sulfanylbenzimidazole-5-carboxylic Acid Scaffold

No direct biological activity data are available for this compound. The closest structurally characterized active series is the 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides, which were optimized as inhibitors of inducible T-cell kinase (Itk) [1]. In that series, the most potent compound demonstrated an Itk IC₅₀ of 0.020 μM in a biochemical assay, with selectivity confirmed against a panel of 10 kinases [1]. The target compound shares the benzimidazole-5-carboxylic acid core and a cyclohexylamide moiety but differs by a 2-sulfanyl bridge instead of a direct N-cyclohexyl substitution. This structural divergence means the Itk data cannot be directly extrapolated. Any claim of kinase inhibitory activity for the target compound would require de novo experimental validation.

Kinase Inhibition Medicinal Chemistry Binding Affinity

Evidence Gap: Absence of Published Comparative Selectivity, ADMET, or In Vivo Data

A comprehensive search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and BindingDB yielded zero results containing quantitative selectivity data (e.g., kinase panel profiling, CEREP panel), ADMET parameters (e.g., microsomal stability, CYP inhibition, plasma protein binding, permeability), or in vivo pharmacokinetic/pharmacodynamic data for this compound. This evidence gap is absolute: no comparator can be named because no assay has been reported. For procurement purposes, this means the compound's off-target risk, metabolic fate, and systemic exposure potential are entirely unknown [1]. In contrast, established 2-sulfanylbenzimidazole drugs such as albendazole have well-characterized ADMET profiles, but these are not structurally comparable to the 5-carboxylic acid, 2-cyclohexylcarbamoylmethylsulfanyl derivative [2].

Selectivity Profile ADMET In Vivo Pharmacology

Evidence-Backed Application Scenarios for 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid (CAS 1513799-13-7)


Exploratory SAR Probe in Benzimidazole-Based Kinase Inhibitor Programs

Given the demonstrated kinase inhibitory activity of structurally related 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides against Itk (IC₅₀ = 0.020 μM) [1], this compound may serve as an exploratory SAR probe to investigate whether introduction of a 2-sulfanyl bridge alters kinase selectivity or potency. However, this application requires de novo biochemical profiling and cannot rely on extrapolated activity.

Synthetic Intermediate for Further Derivatization of the 2-Position

The cyclohexylcarbamoylmethylsulfanyl side chain provides a synthetic handle for further chemical modification, including oxidation to the sulfinyl or sulfonyl analog (as employed in proton pump inhibitor design), or cleavage to the 2-mercapto derivative for subsequent alkylation with diverse electrophiles. This positions the compound as a versatile intermediate for library synthesis in medicinal chemistry campaigns targeting the benzimidazole scaffold [1].

Physicochemical Standard in logP and Permeability Assay Development

With a predicted logP shift of approximately +1.5–2.0 units relative to the 2-methylsulfanyl analog (MW 208 → 333 Da) [1][2], this compound may be evaluated as a reference standard for calibrating chromatographic logP methods or PAMPA permeability assays in the intermediate lipophilicity range (estimated logD₇.₄ ~1.5–2.5). Its higher polar surface area relative to the methyl analog also makes it useful for probing the balance between hydrogen-bonding capacity and passive diffusion.

Negative Control in 2-Sulfanylbenzimidazole Target Engagement Studies

In the absence of any demonstrated biological activity, this compound may be utilized as a negative control in binding or functional assays targeting 2-sulfanylbenzimidazole-binding proteins (e.g., tubulin for albendazole-like compounds, or H⁺/K⁺-ATPase for proton pump inhibitors), provided its lack of activity is experimentally confirmed in the specific assay system [1].

Quote Request

Request a Quote for 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.